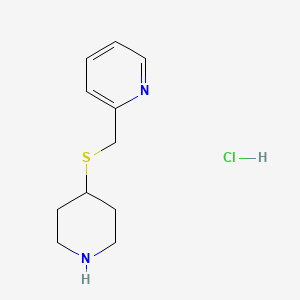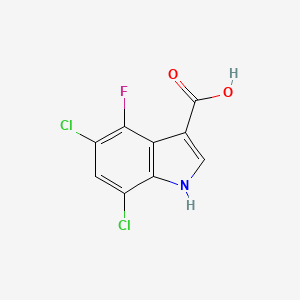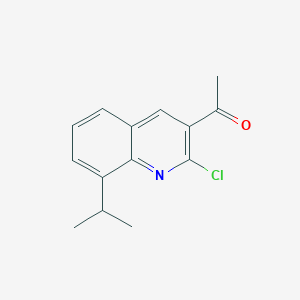
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone can be achieved through regioselective O-alkylation. This involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . The reaction typically takes 20-45 minutes to complete .
Industrial Production Methods
化学反応の分析
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
O-alkylation: This reaction is facilitated by silver nanoparticles and involves the formation of an ether bond.
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Silver Nanoparticles: Used as a catalyst for O-alkylation reactions.
DMSO (Dimethyl Sulfoxide): Commonly used as a solvent in these reactions.
Major Products
The major product formed from the O-alkylation reaction is 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone .
科学的研究の応用
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroquinoline moiety is known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also targets topoisomerase enzymes.
Uniqueness
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C14H14ClNO |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-8H,1-3H3 |
InChIキー |
CQISFPWRKDVAKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

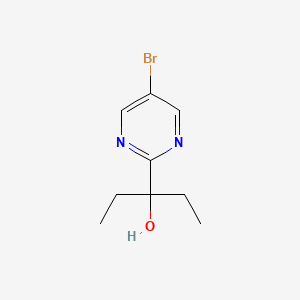
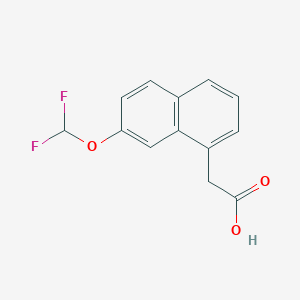
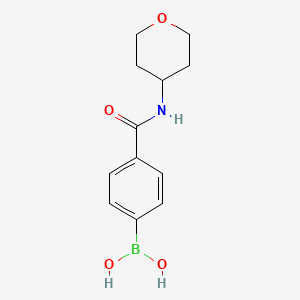
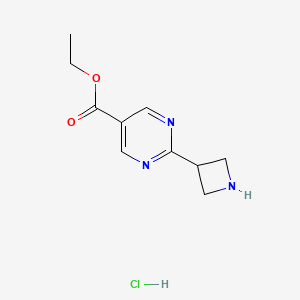
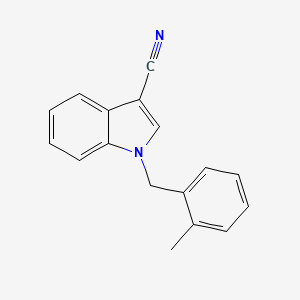
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)

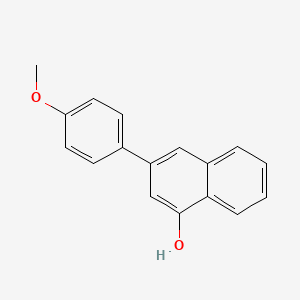
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
